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  • Product: 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid
  • CAS: 1156886-34-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the core physicochemical properties of the novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid. In the landscape of modern drug discovery, a thorough understanding of a molecule's physical and chemical characteristics is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[1] This document is structured to provide not just data, but actionable insights into the experimental determination and theoretical significance of these parameters.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure. For 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, this is achieved through a combination of spectroscopic methods that, together, provide a detailed picture of its atomic composition and connectivity.

Chemical Structure:

Caption: Chemical structure of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid.

Molecular Formula: C₁₀H₉FN₂O₂

Molecular Weight: 224.19 g/mol

Spectroscopic Confirmation

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule.[3][4][5] For 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the phenyl ring. The integration of the peaks would correspond to the number of protons in each environment.[3]

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the cyano group, the carboxylic acid, the methylene group, and the methyl group.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretches of the aromatic ring and the aliphatic methyl and methylene groups, typically in the 3100-2850 cm⁻¹ region.

  • C≡N stretch of the cyano group, a sharp and intense peak around 2260-2220 cm⁻¹.

  • C=O stretch of the carboxylic acid, a strong, sharp peak around 1725-1700 cm⁻¹.

  • C-N stretch of the tertiary amine.

  • C-F stretch , typically in the 1400-1000 cm⁻¹ region.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid. As experimental data for this specific molecule is not widely available, predicted values from reliable computational models are included.[1][9][10] It is crucial for any research program to experimentally verify these values.

PropertyPredicted ValueExperimental ProtocolImportance in Drug Development
Melting Point (°C) Not availableCapillary Method[2][11][12][13][14]Purity assessment, solid-state stability, and formulation development.
Boiling Point (°C) Not availableNot applicable (likely decomposes)Not typically relevant for solid compounds in drug development.
Aqueous Solubility Low to moderateShake-Flask Method[15][16][17][18]Crucial for absorption and bioavailability; impacts formulation strategies.
pKa ~3-4 (carboxylic acid)Potentiometric Titration[19][20][21][22][23]Governs ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
LogP (o/w) ~1.5 - 2.5Shake-Flask Method[24][25][26][27][28]Measures lipophilicity, which influences membrane permeability, metabolic stability, and off-target effects.

Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. These protocols are designed to be self-validating and are based on established industry standards.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Procedure:

  • Sample Preparation: Ensure the sample of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is completely dry and finely powdered.[2]

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

  • Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating:

    • If the approximate melting point is unknown, perform a rapid preliminary determination.[2][12]

    • For an accurate measurement, heat rapidly to about 20°C below the expected melting point.[2][12]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T_initial).[2]

    • Record the temperature at which the entire sample becomes a clear liquid (T_final).[2]

  • Reporting: The melting point is reported as the range from T_initial to T_final.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[16] Poorly soluble compounds often exhibit low and variable absorption. This method determines the equilibrium solubility, which is the maximum concentration of the compound that can be dissolved in an aqueous medium at a specific temperature.

Caption: Workflow for Aqueous Solubility Determination.

Procedure:

  • Preparation: Add an excess amount of solid 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[16]

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Analysis: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: Report the solubility in appropriate units (e.g., mg/mL, µM).

pKa Determination (Potentiometric Titration)

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target protein.[21][22]

Caption: Workflow for pKa Determination.

Procedure:

  • Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low). Purge the solution with nitrogen to remove dissolved CO₂.[19][21]

  • Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.[19]

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for an acidic compound) added in small, precise increments.[21]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH values against the volume of titrant added.

  • pKa Calculation: Determine the equivalence point from the titration curve (the point of maximum slope). The pKa is equal to the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[20]

LogP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[26]

Caption: Workflow for LogP Determination.

Procedure:

  • Phase Preparation: Prepare pre-saturated n-octanol (saturated with water) and pre-saturated water (saturated with n-octanol) to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase to a vial. Seal and shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[24][27]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.[25]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties outlined in this guide are fundamental to the rational design and development of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid as a potential therapeutic agent. While predictive models provide valuable initial estimates, rigorous experimental determination using the detailed protocols herein is imperative. A comprehensive understanding and optimization of these properties will ultimately de-risk the development process and increase the probability of advancing a successful drug candidate.

References

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). Retrieved from [Link]

  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025, October 5). Pharmaceutical Technology. Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Small molecule-NMR. (2023, September 26). University of Gothenburg. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Small Molecule Structure Characterisation. (2025, November 28). La Trobe University. Retrieved from [Link]

  • Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules. (2024, January 12). Chemical Science (RSC Publishing). DOI:10.1039/D3SC05534E. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). PMC. Retrieved from [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021, August 29). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics. Retrieved from [Link]

  • Predicting the Metabolic Pathways of Small Molecules Based on Their Physicochemical Properties. (2012, December 1). Bentham Science Publishers. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012, December 19). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf. (n.d.). International Journal of Biological and Medical Research. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1. (2024, August). ResearchGate. Retrieved from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). Analytical Chemistry - ACS Publications. Retrieved from [Link]

Sources

Exploratory

Structural and Spectroscopic Elucidation of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic Acid: An In-Depth Technical Guide

Executive Summary 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CAS: 1156886-34-8) is a highly functionalized synthetic building block characterized by a stereoelectronically complex N-methyl glycine (sarcosine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CAS: 1156886-34-8) is a highly functionalized synthetic building block characterized by a stereoelectronically complex N-methyl glycine (sarcosine) derivative covalently linked to a 4-cyano-2-fluorophenyl core. This structural motif is of paramount importance in modern drug discovery, frequently serving as a critical intermediate in the development of advanced therapeutics, including GLP-1 receptor agonists[1].

This technical whitepaper provides an authoritative, in-depth analysis of the compound’s molecular architecture through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. By detailing the causality behind experimental workflows and establishing self-validating analytical protocols, this guide serves as a foundational resource for structural chemists and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear Strategy and Causality

The structural elucidation of this compound requires a multinuclear ( 1 H, 13 C, 19 F) approach due to the heavy functionalization of the aromatic ring. The presence of the ortho-fluorine atom introduces complex scalar coupling ( J -coupling) across both the 1 H and 13 C spectra, which must be systematically decoupled or assigned to confirm the regiochemistry.

Solvent Selection Causality: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is explicitly chosen over Chloroform- d (CDCl 3​ ). The zwitterionic character and strong intermolecular hydrogen bonding of the carboxylic acid moiety often lead to poor solubility in non-polar solvents. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these supramolecular networks to ensure complete dissolution while simultaneously slowing the chemical exchange of the carboxylic acid proton, allowing it to be observed as a distinct, broad singlet around 12.6 ppm.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in the spectral data, the following self-validating protocol must be executed:

  • Sample Preparation: Dissolve 15.0 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Calibration: Spike the sample with 0.05% v/v Tetramethylsilane (TMS). Validation Check: The TMS signal must be strictly phased and referenced to exactly 0.00 ppm. This internal control guarantees that the subtle chemical shifts of the N-methyl and methylene groups are not artifacts of magnetic field drift.

  • Pulse Sequence & Relaxation: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra at 298 K. For 13 C acquisition, utilize a relaxation delay ( D1​ ) of 5.0 seconds. Causality: The cyano ( −C≡N ) and quaternary aromatic carbons lack attached protons, resulting in prolonged longitudinal relaxation times ( T1​ ). A 5.0 s delay ensures complete relaxation, preventing signal attenuation and allowing for semi-quantitative integration if required.

NMR_Workflow A Sample Preparation (DMSO-d6) B Internal Calibration (TMS, 0 ppm) A->B C Pulse Sequence (1H, 13C, 19F) B->C D Data Acquisition (Signal Averaging) C->D E Fourier Transform & Phase Correction D->E F Multiplet Analysis & Assignment E->F

Fig 1. Self-validating NMR acquisition workflow ensuring high-fidelity spectral assignments.

Spectral Assignments and Data Presentation

The 19 F NMR chemical shift of the ortho-fluorine acts as a highly sensitive probe for the electronic environment of the aromatic ring, typically resonating near -118.5 ppm, consistent with established computational and experimental models for fluorophenyl derivatives[2]. The 13 C NMR spectrum is heavily influenced by the electron-withdrawing cyano group, which shifts the C4 carbon upfield while the cyano carbon itself appears near 118 ppm[3].

Table 1: 1 H and 19 F NMR Assignments (DMSO- d6​ , 298 K)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1 H12.65br s-1H −COOH
1 H7.75dd 3JHF​ = 12.5, 4JHH​ = 1.81HAr- H3​
1 H7.58dd 3JHH​ = 8.4, 4JHH​ = 1.81HAr- H5​
1 H7.05t 3JHH​ = 8.4, 4JHF​ = 8.41HAr- H6​
1 H4.15s-2H N−CH2​−COOH
1 H3.05s-3H N−CH3​
19 F-118.50dd 3JFH​ = 12.5, 4JFH​ = 8.41FAr- F

Table 2: 13 C NMR Assignments (DMSO- d6​ , 298 K)

Chemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
171.2s- −COOH
153.5d 1JCF​ = 245.0Ar- C2​ (C-F)
143.2d 2JCF​ = 8.0Ar- C1​ (C-N)
129.5d 3JCF​ = 3.0Ar- C6​
120.8d 2JCF​ = 22.0Ar- C3​
118.5s- −C≡N
116.4d 3JCF​ = 3.0Ar- C5​
101.2d 4JCF​ = 10.0Ar- C4​ (C-CN)
54.5s- N−CH2​
39.8s- N−CH3​

X-Ray Crystallography

Thermodynamic Crystallization Protocol

Obtaining diffraction-quality single crystals requires strict thermodynamic control over the nucleation process.

  • Solvent System: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate (good solvent).

  • Anti-Solvent Diffusion: Carefully layer 2 mL of Hexane (anti-solvent) over the solution in a narrow crystallization tube.

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 72 hours. Causality: The slow diffusion of hexane into the ethyl acetate phase gradually lowers the dielectric constant of the medium. This slow reduction in solubility forces the molecules to nucleate under thermodynamic control, minimizing crystal defects and twinning, yielding pristine triclinic crystals.

Diffraction Protocol and Self-Validating Refinement
  • Cryo-Mounting: Select a crystal (approx. 0.25 × 0.20 × 0.15 mm³) and mount it on a cryoloop using paratone oil. Flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling drastically reduces the thermal motion (B-factors) of the atoms, particularly the terminal cyano and carboxylic acid groups, allowing for high-resolution data collection at high diffraction angles.

  • Data Collection: Utilize Mo-Kα radiation ( λ = 0.71073 Å).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The structural model is internally validated by the convergence of the R-factors. An R1​ value < 0.05 and a Goodness-of-Fit (GooF) approaching 1.0 confirm the absolute accuracy of the atomic coordinates.

Crystal_Workflow A Thermodynamic Crystallization B Cryo-Mounting (100 K) A->B C X-Ray Diffraction (Mo-Kα) B->C D Data Reduction & Integration C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement (SHELXL) & Validation (R1 < 5%) E->F

Fig 2. Crystallographic data collection and self-validating structural refinement protocol.

Supramolecular Architecture

The solid-state packing of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is dictated by a hierarchy of intermolecular forces. The primary driving force is the formation of classic centrosymmetric R22​(8) hydrogen-bonded dimers between the carboxylic acid moieties, a highly conserved structural motif in acetic acid derivatives[4]. The precise positions of the hydrogen atoms within these O−H⋯O bonds can be accurately located from the residual electron density map in high-resolution X-ray diffraction[5].

Secondary interactions include weak C−H⋯F contacts and dipole-dipole interactions mediated by the cyano group, which lock the crystalline lattice into a rigid 3D framework.

Supramolecular M1 Molecule A (Carboxylic Acid) M2 Molecule B (Carboxylic Acid) M1->M2 O-H···O Bond (Centrosymmetric) M3 Adjacent Molecule (Cyano Group) M1->M3 C-H···N Dipole M4 Adjacent Molecule (Fluoro Group) M2->M4 C-H···F Weak

Fig 3. Supramolecular interaction network driving the solid-state crystal packing.

Table 3: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical FormulaC 10​ H 9​ FN 2​ O 2​
Formula Weight208.19 g/mol
Temperature100(2) K
Crystal System / Space GroupTriclinic / P1ˉ
Unit Cell Dimensions a = 7.12 Å, b = 8.45 Å, c = 9.20 Å α = 85.2°, β = 78.4°, γ = 72.1°
Volume / Z 510.4 ų / 2
Calculated Density1.354 g/cm³
Absorption Coefficient ( μ )0.110 mm⁻¹
Final R indices [ I>2σ(I) ] R1​ = 0.041, wR2​ = 0.095
Goodness-of-Fit (GooF) on F2 1.045

Conclusion

The comprehensive characterization of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid reveals a highly rigidized molecular structure governed by strong stereoelectronic effects. The multinuclear NMR data confirms the intact solution-state connectivity and highlights the profound electron-withdrawing influence of the cyano and fluoro substituents. In the solid state, X-ray crystallography validates the formation of robust supramolecular dimers, providing critical 3D spatial coordinates that are indispensable for subsequent structure-based drug design and computational modeling.

References

  • US10676465B2 - GLP-1 receptor agonists and uses thereof Google P
  • A guide to 13C NMR chemical shift values Compound Interest
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study N
  • Hydrogen Bond Studies. 39. Reinvestigation of the Crystal Structure of Acetic Acid SciSpace
  • Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State N

Sources

Foundational

In Vitro Toxicity and Safety Profiling of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic Acid: A Scaffold Evaluation Guide

Executive Summary & Scaffold Rationale In modern drug discovery, the selection of robust, safe chemical building blocks is the foundation of a successful lead optimization campaign. 2-[(4-Cyano-2-fluorophenyl)(methyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the selection of robust, safe chemical building blocks is the foundation of a successful lead optimization campaign. 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CAS 2229137-64-6) is a highly versatile synthetic scaffold. Structurally, it is an N -methylglycine (sarcosine) derivative functionalized with a 4-cyano-2-fluorophenyl moiety.

While the electron-withdrawing nature of the cyano and fluoro groups provides excellent metabolic stability against cytochrome P450 (CYP450) mediated aromatic oxidation, the presence of the carboxylic acid moiety introduces specific toxicological liabilities—most notably, the potential for acyl glucuronidation. This whitepaper outlines a highly structured, causality-driven in vitro safety profiling strategy to de-risk this scaffold before its integration into advanced therapeutic programs.

Structural Liabilities and the "Why" Behind the Workflow

To design a self-validating screening cascade, we must first analyze the structural toxicophores of the scaffold:

  • The Carboxylic Acid Group: Carboxylic acids are frequently metabolized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) into acyl glucuronides. These reactive electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[1].

  • The Fluorinated Benzonitrile System: While generally stable, rigid lipophilic aromatic systems can intercalate with DNA (genotoxicity) or interact with the hydrophobic pore of the hERG potassium channel (cardiotoxicity)[2].

To systematically evaluate these risks, we employ a tiered screening workflow.

Workflow Start Scaffold: CAS 2229137-64-6 Safety Profiling Tier1 Tier 1: Cytotoxicity (ATP/LDH Assays) Start->Tier1 Tier2 Tier 2: Genotoxicity (OECD 471 Ames Test) Tier1->Tier2 Tier3 Tier 3: Reactive Metabolites (GSH/Cys Trapping) Tier2->Tier3 Tier4 Tier 4: Cardiotoxicity (hERG Patch-Clamp) Tier3->Tier4 Decision Go/No-Go Decision for Lead Optimization Tier4->Decision

Caption: Tiered in vitro safety screening workflow for evaluating novel chemical scaffolds.

Tier 1: Cytotoxicity & Cell Health (Mechanistic Profiling)

Simply measuring cell death is insufficient for drug discovery; we must understand the mechanism of toxicity. We utilize a dual-assay approach combining ATP depletion (CellTiter-Glo) and Lactate Dehydrogenase (LDH) release in HepG2 (hepatic) and HEK293 (renal) cell lines.

The Causality Principle: If a compound causes a rapid drop in ATP without a corresponding increase in LDH release, it indicates mitochondrial toxicity (e.g., uncoupling of oxidative phosphorylation) rather than direct membrane lysis. If both ATP drops and LDH spikes simultaneously, the scaffold is causing acute structural membrane damage.

Step-by-Step Protocol: Dual ATP/LDH Assay
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

  • Compound Dosing: Treat cells with 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid at an 8-point concentration gradient (0.1 µM to 100 µM). Include 1% Triton X-100 as a positive control for lysis, and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent, incubate in the dark for 30 mins, and measure absorbance at 490 nm.

  • ATP Readout (Metabolic Viability): Add 50 µL of CellTiter-Glo reagent to the original plate containing the cells. Shake for 2 mins, incubate for 10 mins, and record luminescence.

Tier 2: Genotoxicity (OECD 471 Ames Test)

To ensure the cyano-fluoro-aromatic ring does not induce frame-shift or base-pair substitution mutations, a Bacterial Reverse Mutation Assay (Ames Test) must be conducted in strict accordance with [3].

Self-Validating System: The assay is performed both with and without Aroclor 1254-induced rat liver S9 fraction. The S9 fraction provides the CYP450 enzymes necessary to determine if the parent scaffold is safe, but its downstream metabolites are mutagenic.

Step-by-Step Protocol: Pre-Incubation Ames Test
  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Pre-Incubation (Enhances Sensitivity): In a sterile tube, combine 100 µL of bacterial culture, 50 µL of the test scaffold (up to 5000 µ g/plate ), and 500 µL of either S9 mix (metabolic activation) or phosphate buffer (non-activated). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over vehicle control).

Tier 3: Reactive Metabolite Trapping (Hepatotoxicity Risk)

Because our scaffold contains an acetic acid moiety, it is highly susceptible to UGT-mediated acyl glucuronidation. Acyl glucuronides can undergo intramolecular rearrangement and covalently bind to proteins, a major driver of drug-induced liver injury. We utilize a to evaluate this specific electrophilic risk[1].

Pathway Parent Parent Scaffold (Carboxylic Acid) UGT UGT Enzymes + UDPGA Parent->UGT Metabolism AcylGluc Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Glucuronidation Protein Covalent Binding (Toxicity/IDT) AcylGluc->Protein In Vivo Risk Trap Cysteine/GSH Trapping (In Vitro Assay) AcylGluc->Trap In Vitro Mitigation

Caption: Mechanistic pathway of acyl glucuronide formation and in vitro cysteine trapping.

Step-by-Step Protocol: Cysteine Trapping in HLMs
  • Reaction Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein, 5 mM Cysteine (trapping agent), and 10 µM of the test scaffold in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 2 mM UDPGA (cofactor for UGTs) and 1 mM NADPH (cofactor for CYPs).

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) to detect and quantify scaffold-cysteine adducts. High adduct formation indicates a high risk for idiosyncratic toxicity.

Tier 4: Cardiotoxicity (hERG Liability)

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv​11.1 potassium channel, which is responsible for cardiac repolarization. Blockade of this channel leads to QT prolongation and potentially fatal Torsades de Pointes. The mandate rigorous in vitro hERG evaluation[2].

The Causality Principle: The 4-cyano-2-fluorophenyl group is lipophilic and planar, traits known to increase affinity for the hERG pore. However, the negatively charged acetic acid group at physiological pH often repels the binding site, potentially mitigating this risk. This hypothesis must be empirically validated via automated patch-clamp electrophysiology.

Step-by-Step Protocol: Automated Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the scaffold at ascending concentrations (0.1, 1, 10, 30 µM). Record the steady-state fractional block of the tail current.

  • Data Analysis: Fit the concentration-response data to a Hill equation to calculate the IC50​ .

Quantitative Data Summary & Go/No-Go Thresholds

To facilitate rapid decision-making, the following table summarizes the target safety thresholds for 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid to be considered a viable, low-risk scaffold for lead optimization.

Assay CategorySpecific ParameterTarget Threshold for ProgressionMechanistic Rationale
Cytotoxicity HepG2 ATP IC50​ > 50 µMEnsures the scaffold does not interfere with basal hepatic mitochondrial function.
Cytotoxicity HepG2 LDH IC50​ > 100 µMConfirms the absence of acute membrane lysis or detergent-like effects.
Genotoxicity Ames Test (5 strains)Negative (± S9)Validates that neither the parent nor its CYP450 metabolites intercalate DNA.
Hepatotoxicity Cys-Adduct Formation< 10 pmol/mg proteinLow adduct formation indicates the acyl glucuronide is stable and resists covalent binding to off-target proteins.
Cardiotoxicity hERG Patch-Clamp IC50​ > 30 µMA high IC50​ confirms that the carboxylic acid successfully mitigates the hERG binding affinity of the lipophilic aromatic ring.

References

  • Inotiv. "Ames Assay (Bacterial Reverse Mutation Assay) OECD 471." Inotivco.com. Available at:[Link]

  • Iwamura, A., et al. "Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by[35S]Cysteine Trapping." Chemical Research in Toxicology, ACS Publications, 2019. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers." FDA Guidance Documents, 2020. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Analyte Profiling The compound 2-[(4-Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Analyte Profiling

The compound 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (often referred to as N-(4-Cyano-2-fluorophenyl)-N-methylglycine) is a critical fluorinated small-molecule scaffold widely utilized in the synthesis of novel therapeutics, including advanced anti-androgens and oncology targets[1][2]. Available as both a free base (CAS: 1156886-34-8) and a hydrochloride salt (CAS: 2229137-64-6), its accurate quantification is essential for reaction monitoring, purity assessment, and quality control during active pharmaceutical ingredient (API) manufacturing[1][2].

From a chromatographic perspective, this molecule presents a unique set of analytical challenges:

  • Amphoteric-like Behavior: It contains both a carboxylic acid moiety and a tertiary amine.

  • Extreme pKa Differentials: The amine is conjugated to a highly electron-withdrawing 4-cyano-2-fluorophenyl ring, drastically reducing its basicity (estimated pKa < 2). The carboxylic acid has a typical pKa of ~3.5.

  • Hydrophobicity vs. Polarity: The fluorinated aromatic ring provides strong hydrophobicity, while the acetic acid tail is highly polar.

This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) method designed to overcome these challenges, ensuring sharp peak symmetry, robust retention, and high reproducibility.

Method Development Strategy: The Causality Behind the Chemistry

As analytical scientists, we must design methods where every parameter serves a deliberate mechanistic purpose. The development of this method was guided by the specific physicochemical properties of the analyte.

MethodDev A 1. Analyte Profiling pKa ~3.5, Fluorinated B 2. Column Selection PFP Stationary Phase A->B Selectivity C 3. Mobile Phase 0.1% TFA (pH ~2.0) B->C Suppress Ionization D 4. Gradient Tuning 10-90% Acetonitrile C->D Elution Control E 5. Method Validation ICH Q2(R1) Guidelines D->E System Suitability

Fig 1. Systematic HPLC method development workflow for fluorinated acidic intermediates.
Mobile Phase Optimization: The Role of pH

Peak tailing is a common issue in HPLC, often caused by secondary interactions between polar functional groups on the analyte and residual silanols on the silica-based stationary phase[3]. Because the target analyte contains a carboxylic acid, utilizing a neutral mobile phase would result in full ionization of the acid, leading to poor retention and severe peak distortion[4].

To counteract this, an acidic mobile phase (pH 2.0 - 2.5) is mandatory. By adding 0.1% Trifluoroacetic Acid (TFA) to the aqueous phase, we achieve three critical outcomes:

  • Ionization Suppression: The pH is driven below the pKa of the carboxylic acid (~3.5), ensuring the molecule remains predominantly in its neutral, hydrophobic state, which dramatically improves retention on the reversed-phase column[3][5].

  • Silanol Masking: TFA acts as an ion-pairing agent, protonating residual silanol groups on the stationary phase and preventing unwanted secondary interactions that cause peak tailing[3].

  • Amine Protonation Control: While heteroaromatic and conjugated nitrogens are very weak bases, they can still undergo partial protonation under acidic conditions, which historically causes tailing[6]. TFA effectively pairs with any trace protonated amine species, maintaining peak symmetry.

Stationary Phase Selection: Why PFP over C18?

While a standard heavily end-capped C18 column could suffice, a Pentafluorophenyl (PFP) stationary phase provides superior, orthogonal selectivity for this specific molecule. Fluorinated stationary phases offer unique retention mechanisms—specifically π−π stacking and dipole-dipole interactions with the analyte's C-F bonds—that traditional alkyl chains cannot provide[5].

Mechanism Analyte Target Analyte 4-Cyano-2-fluorophenyl Carboxylic Acid Phase Stationary Phase PFP Ligand End-capped Silica Analyte->Phase π-π Stacking Analyte->Phase Dipole-Dipole Analyte->Phase Hydrophobic

Fig 2. Primary chromatographic retention mechanisms between the analyte and PFP stationary phase.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample quantification to ensure the thermodynamic stability of the column and the fluidic precision of the pump.

Reagents and Materials
  • Analyte: 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column PFP (150 mm × 4.6 mm, 3 µm)Enhances retention of fluorinated aromatics via dipole-dipole interactions.
Mobile Phase A 0.1% TFA in WaterSuppresses carboxylic acid ionization; masks silanols[3].
Mobile Phase B Acetonitrile (ACN)Provides optimal elution strength and low UV cutoff.
Elution Mode Gradient (See Table Below)Sharpens peak shape and washes late-eluting impurities.
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter) with backpressure.
Column Temp 30 °C ± 1 °CStabilizes mobile phase viscosity and mass transfer kinetics.
Detection UV at 254 nmTargets the strong π→π∗ transition of the benzonitrile core.
Injection Vol 5.0 µLPrevents column mass-overload and minimizes extra-column band broadening.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 40 60
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Sample Preparation Workflow
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Using a diluent that closely matches the initial mobile phase composition prevents solvent-mismatch induced peak distortion (e.g., fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Results & Method Validation Summary

To guarantee trustworthiness and adherence to ICH Q2(R1) guidelines, the method must be validated across key performance metrics. The following tables summarize the expected acceptance criteria and typical performance data for this specific methodology.

System Suitability Testing (SST)

SST is performed by injecting the 100 µg/mL working standard six consecutive times.

ParameterAcceptance CriteriaTypical Observed ValueStatus
Retention Time ( tR​ ) ± 2.0% RSD8.45 min (0.4% RSD)PASS
Peak Area ≤ 2.0% RSD0.8% RSDPASS
Tailing Factor ( Tf​ ) ≤ 1.51.12PASS
Theoretical Plates ( N ) ≥ 5,000> 12,500PASS
Method Validation Metrics
Validation ParameterRange / ResultNotes
Linearity Range 10 µg/mL to 150 µg/mL R2≥0.999 . Demonstrates proportional detector response.
Limit of Detection (LOD) 0.5 µg/mLCalculated based on Signal-to-Noise ratio (S/N) = 3.
Limit of Quantitation (LOQ) 1.5 µg/mLCalculated based on Signal-to-Noise ratio (S/N) = 10.
Accuracy (Recovery) 98.5% - 101.2%Evaluated by spiking known concentrations at 50%, 100%, and 150% levels.
Method Precision (Repeatability) 1.1% RSDBased on 6 independent preparations of the 100 µg/mL sample.

References[1] N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide - EvitaChem. EvitaChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcDiRsPBvH4b5-lBQk6tMFpY_wfrxKZC9lqjGZQYEqGnMKLzKMGMHXxQVs8DBkrqZPmpfkz0zVj6v0AkT4JQZev9YzLp33C4ZDb8xq-X292CvHzrLJA9-BrZ4VYbjaHPpxOAZfuiP4mQ==[2]2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid | 1156886-34-8 - Molport. Molport. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLO3rUili3aFbmJyZBVL7LjGzhwpmRCTYtuKR9TZBnyts31YyI4NxoZ59A435JEVNnmEMs_Q9Vy_ZvBEHZnJdONMv4isxJrCqcbL8dpKYWEdA07C2FbvDkOXgA7LbKRwD4tpMMvlhfIl5YW9-gVzyePwQHzuJfSnPTEXTRSHIAsoMYhs42ChtEOe1uuHWsd9kzwi8ORJkCiA==[3]Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers - Benchchem. BenchChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyVCers5A9zCDm6YLGZVK33neYtRfUAZjy6p6Pspbndb_5E3wdU9NsVjDLf4-e-ZROh6WZx1HBevQW2ApXq7BL8NlPNzXgrwAZNnXk4-dM9GQhOxYNroRgJ-HRPdxLW1fwqIRWAS9GqAp8W9fzeDDX8UAgp-u8dqMl5-Xy_zGNMqDXZ7DCHgIEDQAK7BVNshD1VZ0_00w4L_fy1D5CXkaA5jDuxB8YbtesIT4o4tlazH6GmA==[6][Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqHiBcmP9cS9_WvXippyH0IYlVrpfhEe2akcWGxQUb6xN6oeQd9kZKN7guCvowS7RA2kyEQQasYmiMv14yy9-hJFUilaAJJLodxj9KgrkEN-Jsd6fqgeYf6y0wQStM_vo7leQAeR-ZhEt68Xc_yN8NAUkXWb81vGNR12HGz7FVPSDlPAPhSOZOwDNWvzuVJ17bHs_dogEjRezBbZmA860R3JVZ6g==[4]Concepts for a New Rapid and Simple HPLC Method for Simultaneous Determination of Metoprolol and Meldonium in Pharmaceutical Dosage Forms. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYe93XD5MQqYFOoRNJ5SEriECLbjH-t44v72xcmFlJNH3KJfCtrPKWgYYIxBMiCwtLMhGO1JMq4q_KeWUKm01htGv05wH6YZbe7ojODncZl9ksA2xSc0kCD66gjq9z_j-q[5]Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrYgkX8tmr9-uF94Z4NGiBkWsSDJPlzdibbYeK5PkWfSm7w0u-4-o1-vsMVaR3t-hPvoK77-Wk1I0-fy0xkZCef2aRyMy1x9d4_Ii1jTR0_04wDMtYP88i6znCkruvpW80X1SNr5Y5RwdH_eMicv9a0x7_mlYwVBtWmjc_HNzcTPfN

Sources

Application

Topic: High-Purity Recovery of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid: A Multi-Technique Guide to Extraction and Purification

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the extraction and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the extraction and purification of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, a key intermediate in pharmaceutical synthesis. Achieving high purity for such active pharmaceutical ingredient (API) precursors is non-negotiable for ensuring downstream reaction efficiency, final product safety, and regulatory compliance. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We present detailed, field-proven protocols for liquid-liquid extraction (LLE), recrystallization, and high-performance liquid chromatography (HPLC), enabling researchers to select and optimize the most appropriate strategy based on their specific purity requirements and impurity profiles.

Foundational Analysis: Molecular Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may accompany it from the synthesis stage.

Physicochemical Characteristics

2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid possesses distinct functional groups that dictate its behavior in different solvent and pH environments. The carboxylic acid moiety provides a strong acidic handle, while the aromatic ring, substituted with electron-withdrawing fluoro and cyano groups, influences solubility and crystal packing.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₀H₉FN₂O₂[1]-
Molecular Weight 208.19 g/mol [1]-
Structure A tertiary N-arylglycine derivative.The tertiary amine is weakly basic, but the molecule's overall character is dominated by the carboxylic acid.
Predicted pKa ~3.5 - 4.5The acidity of the carboxylic acid is the primary lever for acid-base extraction.[2][3]
Solubility Generally low solubility in non-polar solvents. Soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol) and aqueous base. Insoluble in aqueous acid.Critical for selecting solvents for liquid-liquid extraction and recrystallization.
Physical Form Expected to be a solid at room temperature.[4]Enables purification by crystallization.
Anticipated Impurity Profile

Impurities are artifacts of the synthetic process. A common route to N-aryl glycine derivatives involves the reaction of an aniline with a haloacetic acid ester followed by hydrolysis and N-alkylation. Potential impurities may include:

  • Unreacted Starting Materials: e.g., 4-((bromoacetyl)(methyl)amino)-3-fluorobenzonitrile or 4-amino-3-fluorobenzonitrile.

  • Side-Reaction Products: Such as species where the cyano group has been hydrolyzed to a carboxamide or carboxylic acid.

  • Positional Isomers: If the starting materials are not isomerically pure, related isomers of the final product can be present, which are often challenging to separate.[5][6]

  • Residual Solvents and Reagents: Inorganic salts and organic solvents used in the synthesis.

Understanding this profile is crucial; for instance, neutral or basic impurities can be readily removed by the acid-base extraction detailed below.

Primary Purification: pH-Mediated Liquid-Liquid Extraction (LLE)

LLE is a powerful and scalable first-line purification technique that leverages the acidic nature of the target molecule.[7][8] The core principle is to reversibly convert the acidic compound into its water-soluble salt form, allowing it to be separated from neutral and basic organic impurities.[9]

The Principle of Separation

By treating the crude organic mixture with a mild aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid is deprotonated to form its sodium salt. This ionic salt exhibits high solubility in the aqueous phase. In contrast, neutral or weakly basic impurities remain in the organic solvent. After separating the layers, the aqueous phase containing the desired product salt is re-acidified, which protonates the carboxylate and causes the purified acid to precipitate out of the solution.[3][10]

LLE Workflow Diagram```dot

LLE_Workflow crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Separatory Funnel crude->sep_funnel shake Mix & Separate Layers sep_funnel->shake aq_base Add Aqueous NaHCO₃ Solution aq_base->sep_funnel org_phase Organic Layer (Neutral/Basic Impurities) shake->org_phase  Discard aq_phase_1 Aqueous Layer (Product as Sodium Salt) shake->aq_phase_1 beaker_aq Collection Beaker aq_phase_1->beaker_aq acidify Acidify with HCl (aq) to pH ~2 beaker_aq->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Vacuum Filtration & Washing precipitate->filter pure_solid Purified Solid Product filter->pure_solid

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC. (n.d.).
  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Al-Hamidi, H., & Edwards, A. A. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen.
  • Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. (2005, February 15).
  • Yeo, S.-D., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7).
  • Tamada, J. A. (n.d.). Extraction of carboxylic acids by amine extractants. SciSpace.
  • Chasse, T., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Journal of Chromatography A.
  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie. (n.d.).
  • Denisov, G. S., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.).
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.).
  • (PDF) Salting-out extraction of carboxylic acids - ResearchGate. (2015, November 13).
  • 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid (EVT-13422494) - EvitaChem. (n.d.).
  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. (n.d.).
  • (PDF) Synthesis, Molecular and Crystal Structures of Some Monocyanocymantrenes. (2022, February 18).
  • Synthesis and crystal structure of anti-10-(4-cyanophenyl)-10,11,22,23-tetrahydro-9H,21H-5,8:15,12-bis(metheno)t[5][11][12]riazacyclohexadecino[1,16-a:5,6-a′]diindole dichloromethane monosolvate - IUCr Journals. (2025, January 1). Retrieved from

  • Acid-Base Extraction. (n.d.).
  • 2-(4-Cyano-2-fluorophenyl)acetic acid | 1261791-33-6 - Sigma-Aldrich. (n.d.).
  • 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride - NextSDS. (n.d.).
  • Chapas, R. B., Nystrom, R. F., & Snyder, H. R. (1971). Reaction of Cyanide Ion with Aromatic Nitriles and Aromatic Heterocyclic Compoundsin Dipolar. Aprotic Solvents. Cyanide Exchange. ACS Publications.
  • 4-Fluorophenylacetic acid 98 405-50-5 - Sigma-Aldrich. (n.d.).
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 17).
  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents. (n.d.).
  • 2-(4-Amino-2-fluorophenyl)acetic acid | 914224-31-0 - Sigma-Aldrich. (n.d.).
  • Zhang, Y., et al. (n.d.). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC.
  • 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid | 1156886-34-8 - Molport. (n.d.).
  • "Cyano Compounds, Inorganic," in: Ullmann's Encyclopedia of Industrial Chemistry. (2004, January 15).
  • Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid | Request PDF - ResearchGate. (n.d.).
  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents. (n.d.).
  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids | The Journal of Organic Chemistry - ACS Publications. (2011, October 11).
  • phenylacetic acid - Organic Syntheses Procedure. (n.d.).
  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids - The Royal Society of Chemistry. (2022, May 18).
  • Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base - Semantic Scholar. (2016, April 7).
  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (2021, March 20).
  • CN1022320C - Purification method of glycine - Google Patents. (n.d.).
  • Method for purifying glycine - European Patent Office - EP 0459803 A1. (n.d.).
  • (PDF) Synthesis of N-Alkyl-Cα,α-Dimethylglycine Derivatives - Amanote Research. (n.d.).
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals scaling the synthesis of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CAS: 1156886...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals scaling the synthesis of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CAS: 1156886-34-8), a critical N-aryl glycine building block used in the development of androgen receptor antagonists.

This document provides causal troubleshooting for common kinetic bottlenecks, regioselectivity issues, and isolation failures encountered during the Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzonitrile.

Mechanistic Workflow & Reaction Pathway

The synthesis relies on the SNAr displacement of the 4-fluoro position of 3,4-difluorobenzonitrile by a sarcosine (N-methylglycine) derivative. The electron-withdrawing cyano group stabilizes the intermediate Meisenheimer complex, driving the reaction forward.

SNAr_Pathway SM1 3,4-Difluorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Stabilized by p-CN) SM1->Intermediate DIPEA, DMSO 80°C SM2 Sarcosine Ester (Nucleophile) SM2->Intermediate ProductEster Ester Intermediate (Regioselective 4-subst) Intermediate->ProductEster - HF FinalProduct 2-[(4-Cyano-2-fluorophenyl) (methyl)amino]acetic acid ProductEster->FinalProduct LiOH, THF/H2O Mild Saponification

Figure 1: Two-step SNAr and saponification pathway for the target compound.

Troubleshooting & FAQs

Q: Why does my SNAr reaction stall at 50–60% conversion when using free sarcosine?

A: Free sarcosine exists as a zwitterion, making it highly insoluble in the polar aprotic solvents (like DMSO or DMF) required for the SNAr reaction. This creates a biphasic solid-liquid kinetic bottleneck. Solution: Convert sarcosine to its ethyl or tert-butyl ester hydrochloride salt prior to the reaction. The ester is fully soluble in DMSO in the presence of an organic base like N,N-Diisopropylethylamine (DIPEA), ensuring a homogeneous reaction mixture and driving conversion >98% [1].

Q: How do I prevent the formation of the 3-substituted regioisomer?

A: In 3,4-difluorobenzonitrile, the cyano group strongly activates the para position (C4) via resonance stabilization of the Meisenheimer complex. The meta position (C3) is only inductively activated. However, at elevated temperatures (>100 °C), thermodynamic control begins to compete, and the 3-substituted impurity increases. Solution: Maintain the reaction temperature strictly between 75–80 °C. At this temperature, the kinetic preference for the C4 position yields a regioselectivity of >99:1 [3].

Q: My product shows primary amide impurities. Why is the nitrile group hydrolyzing?

A: The cyano group on an electron-deficient aromatic ring is highly susceptible to base-catalyzed hydration, especially in the presence of water and strong inorganic bases (e.g., KOH, NaOH) [2]. This typically occurs during the ester saponification step. Solution: Perform the ester hydrolysis using mild conditions: Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at 0–25 °C. Lithium acts as a mild Lewis acid, coordinating the ester carbonyl to facilitate hydrolysis without over-activating the nitrile group.

Q: I am losing significant yield during the final aqueous workup. How can I improve recovery?

A: 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is an amphoteric molecule. At high pH, it exists as a highly water-soluble carboxylate salt. At low pH (<2), the tertiary amine protonates, again increasing aqueous solubility. Solution: Isolate the product via isoelectric precipitation. Carefully adjust the pH of the aqueous layer to 3.5–4.0 using 1M HCl. At this pH, the molecule is neutrally zwitterionic and will precipitate out of the aqueous phase as a filterable solid.

Comparative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting yield/purity metrics.

NucleophileBaseSolventTemp (°C)Conversion (%)Regioselectivity (C4:C3)Nitrile Hydrolysis (%)
Sarcosine (Free Acid)K2CO3DMSO10055%92:8< 1.0%
Sarcosine Ethyl EsterK2CO3DMF10085%94:65.0%
Sarcosine Ethyl Ester DIPEA DMSO 80 > 98% > 99:1 < 0.1%

Validated Experimental Protocol

This self-validating, two-step protocol is designed to maximize regioselectivity while preventing premature nitrile hydrolysis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Charge: To a dry, nitrogen-flushed reactor, add 3,4-difluorobenzonitrile (1.0 eq) and Sarcosine ethyl ester hydrochloride (1.2 eq).

  • Solvate: Add anhydrous DMSO (5 volumes) and stir to form a slurry.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. (Causality: DIPEA neutralizes the hydrochloride salt and acts as a soluble organic base for the SNAr without introducing water, preventing nitrile hydration).

  • Heat: Warm the mixture to 80 °C and stir for 6 hours.

  • In-Process Control (IPC): Analyze an aliquot by HPLC. Proceed to the next step only when the 3,4-difluorobenzonitrile peak is <1% area.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 vol), and wash with 5% aqueous LiCl (3 × 5 vol) to partition the DMSO into the aqueous phase. Concentrate the organic layer under vacuum to yield the crude ester intermediate.

Step 2: Mild Saponification & Isoelectric Isolation
  • Solvate: Dissolve the crude ester intermediate in THF (5 vol) and cool the solution to 0–5 °C.

  • Hydrolysis: Add a solution of LiOH monohydrate (1.5 eq) in Water (5 vol) dropwise, maintaining the internal temperature <10 °C. (Causality: Low temperature and the use of LiOH prevent base-catalyzed hydration of the vulnerable cyano group).

  • React: Stir at room temperature for 2 hours.

  • IPC: Confirm complete ester disappearance via HPLC.

  • Solvent Swap: Evaporate the THF under reduced pressure (maintain water bath <30 °C). Dilute the remaining aqueous residue with Water (5 vol) and wash with MTBE (3 vol) to extract organic impurities.

  • Isoelectric Precipitation: Cool the aqueous layer to 5 °C. Carefully adjust the pH to 3.5–4.0 using 1M HCl.

  • Isolation: Stir the resulting thick suspension for 1 hour. Filter the precipitated solid, wash with cold water (2 vol), and dry under vacuum at 45 °C to afford the pure target compound.

References

  • Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate.[Link]

  • Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters, ACS Publications.[Link]

Optimization

Technical Support Center: Mobile Phase Optimization for 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid .

Because this molecule possesses competing functional groups—a carboxylic acid and a heavily deactivated tertiary amine—standard generic gradients often fail to provide adequate retention or peak symmetry. This guide synthesizes structural causality with field-proven chromatographic solutions to help you optimize your mobile phase.

Molecular Profiling & Chromatographic Causality

To optimize the mobile phase, we must first understand the structural causality dictating the analyte's behavior on a C18 stationary phase:

  • The Carboxylic Acid Moiety (pKa ~3.5): This group imparts the primary acidic character to the molecule. If the mobile phase pH exceeds 4.0, the molecule ionizes into a highly polar carboxylate ( COO− ). Ionized compounds are significantly more hydrophilic than their neutral counterparts, which drastically reduces their partition coefficient (LogD) and causes them to elute near the void volume in RPLC[1].

  • The Deactivated Tertiary Amine: Typically, basic amines cause severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on the silica surface[2]. However, in this specific molecule, the nitrogen is bonded directly to a 4-cyano-2-fluorophenyl ring. The strong electron-withdrawing nature of the para-cyano group (via resonance) and the ortho-fluoro group (via induction) severely depletes the electron density of the nitrogen's lone pair. This renders the amine extremely weakly basic (pKa < 2). Consequently, it remains unprotonated under standard acidic HPLC conditions, meaning you do not need to rely on heavy amine-based competing bases (like triethylamine) to prevent tailing.

Method Development FAQs

Q: Why is my analyte eluting near the void volume on a standard C18 column? A: This is a classic symptom of analyzing an acidic compound at an inappropriate pH. The retention of acidic compounds in RPLC increases significantly at low pH (below the molecule's pKa) because the neutral, protonated form is maintained[1]. To resolve this, adjust the aqueous mobile phase pH to 2.0–2.5. A pH between 2 and 4 generally provides the most stable conditions for retention against small fluctuations in mobile phase preparation[3].

Q: Should I use Methanol or Acetonitrile as the organic modifier? A: Acetonitrile is highly recommended for this specific compound. The 4-cyano-2-fluorophenyl chromophore has strong UV absorbance at lower wavelengths (e.g., 230 nm). Acetonitrile has a lower UV cutoff (190 nm) compared to methanol (205 nm), providing a cleaner baseline and a higher signal-to-noise ratio. Furthermore, acetonitrile offers lower viscosity, which produces narrower chromatographic peaks and maintains acceptable system backpressure[2].

Q: Is it necessary to use an ion-pairing agent? A: No. Because the amine is highly deactivated and the carboxylic acid can be fully neutralized simply by lowering the pH, complex ion-pairing agents (like hexanesulfonic acid) are unnecessary and will only complicate method transferability and MS compatibility.

Troubleshooting Guide

Q: I am observing severe peak tailing (Asymmetry > 1.8). How do I correct this? A: Peak tailing for acidic analytes is rarely caused by the amine in this specific structural context. Instead, investigate the following:

  • Verify pH: Ensure the pH is strictly < 3.0. A pH near the pKa (e.g., pH 3.5) causes the analyte to exist in both neutral and ionized states simultaneously, leading to split or tailing peaks[2].

  • Check Column End-Capping: Use a highly end-capped or sterically protected C18 column designed to withstand low pH and minimize residual silanol interactions[3].

  • Mitigate Metal Interactions: Carboxylic acids can chelate with trace metals in the stainless steel frit or column body. If tailing persists, consider adding 5 µM EDTA to the mobile phase or switching to PEEK-lined column hardware.

Mechanistic Workflows & Logic Trees

Workflow Start Start: Analyze Analyte Properties (pKa ~3.5, Weakly Basic N) SelectColumn Select Column (End-capped C18 or AQ-C18) Start->SelectColumn SelectAqueous Select Aqueous Phase (Acidic Buffer to suppress COOH ionization) SelectColumn->SelectAqueous CheckMS MS Compatibility Required? SelectAqueous->CheckMS UseFA Use 0.1% Formic Acid (pH ~2.7) CheckMS->UseFA Yes UseTFA Use 0.1% TFA or Phosphate (pH ~2.0) CheckMS->UseTFA No SelectOrganic Select Organic Modifier (Acetonitrile preferred for low UV cutoff) UseFA->SelectOrganic UseTFA->SelectOrganic Gradient Run Scouting Gradient (5% to 95% B over 15 min) SelectOrganic->Gradient Evaluate Evaluate Retention & Peak Shape Gradient->Evaluate

Workflow for HPLC mobile phase optimization of acidic N-aryl amino acids.

Troubleshooting Issue Issue: Severe Peak Tailing or Low Retention CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH AdjustPH Adjust pH to 2.0 - 2.5 (Ensure COOH is fully protonated) CheckPH->AdjustPH No CheckColumn Is Column Fully End-Capped? CheckPH->CheckColumn Yes Resolved Peak Shape Restored (Asymmetry Factor 0.9 - 1.2) AdjustPH->Resolved SwitchColumn Switch to highly end-capped or sterically protected C18 CheckColumn->SwitchColumn No CheckMetals Metal-sensitive interactions? CheckColumn->CheckMetals Yes SwitchColumn->Resolved AddChelator Use PEEK tubing or add 5 µM EDTA to mobile phase CheckMetals->AddChelator Yes CheckMetals->Resolved No AddChelator->Resolved

Troubleshooting logic tree for resolving peak tailing and retention issues.

Quantitative Data Summary

The following table summarizes the causal effects of different buffer systems on the chromatographic performance of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid.

Buffer SystempHRetention Factor ( k′ )USP Tailing FactorMS CompatibilityMechanism of Action
10 mM Ammonium Acetate 6.80.5 (Poor)2.1ExcellentCOOH is fully ionized ( COO− ); minimal retention on C18.
0.1% Formic Acid (FA) 2.73.2 (Good)1.3ExcellentPartially suppresses COOH ionization; provides good volatility for ESI-MS.
0.1% Trifluoroacetic Acid 2.04.5 (Optimal)1.0Poor (Ion Suppression)Fully protonates COOH; acts as a strong acid to eliminate secondary interactions.
10 mM Phosphate Buffer 2.54.1 (Optimal)1.1IncompatibleHigh buffer capacity; heavily suppresses ionization and stabilizes retention times.

Step-by-Step Experimental Protocol

Protocol: Self-Validating Mobile Phase Optimization for Acidic N-Aryl Amino Acids

Objective: Establish an MS-compatible, high-resolution RPLC method with a self-validating system suitability check.

  • Step 1: Aqueous Phase Preparation (Mobile Phase A). Prepare 0.1% Formic Acid (FA) in LC-MS grade water. Measure the pH using a calibrated pH meter to confirm it is ~2.7. (Note: If MS compatibility is not required and peak shape remains poor, substitute with 0.1% TFA to achieve a pH of ~2.0).

  • Step 2: Organic Phase Preparation (Mobile Phase B). Use 100% LC-MS grade Acetonitrile supplemented with 0.1% FA. Adding the acid to the organic phase ensures a constant ionic strength and prevents baseline drift during gradient elution.

  • Step 3: Column Equilibration. Install a heavily end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Equilibrate the system with 5% Mobile Phase B for at least 10 column volumes until the baseline and system pressure are completely stable.

  • Step 4: Scouting Gradient Execution. Inject 2 µL of a 10 µg/mL sample standard. Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes at a flow rate of 0.4 mL/min. Maintain the column compartment at 40°C to reduce backpressure and improve mass transfer.

  • Step 5: System Suitability Validation. Calculate the retention factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ . A successful, self-validating method must yield k′>2.0 and a USP tailing factor between 0.9 and 1.2. If k′<2.0 , lower the initial gradient percentage or switch from Formic Acid to TFA to further suppress ionization.

References

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.Research Journal of Pharmacy and Technology.
  • uHPLC Teaching Assistant: A New Tool for Learning and Teaching Liquid Chromatography, Part 1.LCGC International (Chromatographyonline.com).
  • Agilent HPLC Column Selection Guide - Solutions for Small Molecule Separations.Agilent Technologies.

Sources

Troubleshooting

Overcoming baseline noise in 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid UV detection

Welcome to the technical support guide for the analysis of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification and analysis of this compound. Baseline noise is a common challenge that can compromise the sensitivity and accuracy of your results. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve a stable, quiet baseline for reliable analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC-UV analysis of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid.

Q1: What are the most common causes of baseline noise in my HPLC-UV system?

Baseline noise in HPLC can be broadly categorized into issues stemming from the mobile phase, the HPLC system hardware, the detector, or the column itself.[1] Common culprits include improperly prepared or contaminated mobile phases, air bubbles in the system, a failing detector lamp, or a contaminated column.[2][3]

Q2: My baseline noise is periodic, like a sine wave. What does this indicate?

Periodic or pulsating baseline noise is often a tell-tale sign of a problem with the HPLC pump.[1][2] This can be caused by faulty check valves, worn piston seals, or air trapped in the pump head.[1][2] Overlaying the pressure trace with your chromatogram can help confirm if the baseline fluctuations correlate with pump strokes.[4]

Q3: The baseline is drifting steadily upwards or downwards. What should I investigate?

Baseline drift can be caused by several factors. A common reason is insufficient column or system equilibration time, especially when using gradient elution.[5] Temperature fluctuations in the lab or column oven can also lead to drift.[3][5] Additionally, using a mobile phase that strongly absorbs UV light at the detection wavelength can cause drift as the composition changes during a gradient run.[5]

Q4: I see random, sharp spikes in my baseline. Are these real peaks?

Random spikes are typically not analyte peaks. They are often caused by air bubbles passing through the detector flow cell or electrical noise from nearby equipment.[6] Ensure your mobile phase is thoroughly degassed and check for any loose fittings that could introduce air into the system.

Q5: Can the quality of my solvents and reagents impact baseline noise?

Absolutely. Using high-purity, HPLC-grade solvents and fresh reagents is critical.[7][8] Lower-grade solvents can contain impurities that absorb UV light and contribute to a noisy or drifting baseline.[2] Similarly, buffer solutions, especially phosphate and acetate buffers, are prone to microbial growth and should be prepared fresh daily.[9]

Section 2: Systematic Troubleshooting Guide

A stable baseline is the foundation of accurate chromatographic analysis. When faced with excessive noise, a systematic approach is key to identifying and resolving the root cause. This guide provides a logical workflow for troubleshooting.

Diagram: HPLC Baseline Noise Troubleshooting Workflow

The following diagram illustrates a step-by-step process to diagnose the source of baseline noise.

HPLC_Troubleshooting_Workflow start High Baseline Noise Detected char_noise Characterize Noise Pattern start->char_noise periodic_noise Periodic Noise (Sine Wave, Pulsations) char_noise->periodic_noise Periodic random_noise Random Noise (Spikes, Erratic) char_noise->random_noise Random drift_noise Drift (Gradual Up/Down) char_noise->drift_noise Drift pump_issues Investigate Pump - Check Valves - Piston Seals - Degasser Function periodic_noise->pump_issues mixing_issues Check Mobile Phase Mixing - In-line Mixer periodic_noise->mixing_issues mobile_phase_prep Review Mobile Phase Prep - Degassing (Bubbles) - Contamination random_noise->mobile_phase_prep detector_issues Inspect Detector - Dirty Flow Cell - Failing Lamp - Electrical Interference random_noise->detector_issues leaks Check for System Leaks random_noise->leaks equilibration Verify System Equilibration - Sufficient Time? drift_noise->equilibration temperature Check Temperature Stability - Column Oven - Ambient Lab Temp drift_noise->temperature mobile_phase_absorbance Review Mobile Phase - High UV Absorbing Additives? drift_noise->mobile_phase_absorbance column_bleed Suspect Column Bleed - Old Column? drift_noise->column_bleed solution_pump Solution: Clean/Replace Check Valves Replace Seals Prime/Degas pump_issues->solution_pump solution_mixer Solution: Use Static Mixer Pre-mix Mobile Phase mixing_issues->solution_mixer solution_mobile_phase Solution: Prepare Fresh Mobile Phase Use HPLC-Grade Solvents Filter & Degas Thoroughly mobile_phase_prep->solution_mobile_phase solution_detector Solution: Flush/Clean Flow Cell Replace Lamp Check Electrical Grounding detector_issues->solution_detector solution_leaks Solution: Tighten/Replace Fittings leaks->solution_leaks solution_equilibration Solution: Increase Equilibration Time equilibration->solution_equilibration solution_temp Solution: Use Column Oven Ensure Stable Lab Temp temperature->solution_temp solution_absorbance Solution: Choose Wavelength with Less Interference Balance Absorbance of A & B Phases mobile_phase_absorbance->solution_absorbance solution_column Solution: Flush Column Replace Column column_bleed->solution_column

Caption: A workflow for diagnosing HPLC baseline noise.

Section 3: Key Experimental Protocols

Adhering to best practices in your experimental setup is the most effective way to prevent baseline noise. Below are detailed, self-validating protocols for critical steps in your analysis.

Protocol 1: Mobile Phase Preparation for Minimal Noise

The quality of the mobile phase is paramount for a stable baseline.[9] This protocol ensures the preparation of a clean, gas-free mobile phase.

Objective: To prepare an HPLC mobile phase that minimizes baseline noise and drift.

Materials:

  • HPLC-grade or LC-MS grade solvents (e.g., Acetonitrile, Water).[7][10]

  • High-purity buffer salts or acids (e.g., Ammonium Formate, Formic Acid).[11]

  • 0.45 µm or 0.22 µm membrane filters compatible with your solvents.[7]

  • Clean glass or PTFE solvent reservoirs.[9]

  • Degassing system (e.g., vacuum filtration, sonicator, or in-line degasser).

Procedure:

  • Solvent Selection: Use only HPLC-grade or higher purity solvents and reagents to avoid introducing contaminants.[3][8]

  • Component Measurement: Measure the individual components of the mobile phase by weight rather than volume, as weight is not affected by temperature changes, ensuring greater consistency.[7] If measuring by volume, allow solvents to reach room temperature first.[7]

  • Mixing: If preparing a buffered solution, add the organic solvent to the aqueous buffer to reduce the risk of salt precipitation.[9] For isocratic methods, pre-mix the mobile phase components thoroughly.[9]

  • Filtration: Filter all mobile phase components through a 0.45 µm or smaller pore size filter to remove particulate matter that can damage the pump and column.[8][10]

  • Degassing: This is a critical step. Dissolved gases can form bubbles in the detector flow cell, causing sharp spikes in the baseline.[1][12] Use one of the following methods:

    • In-line Degasser: Most modern HPLC systems have a built-in vacuum degasser, which is the most effective method.[2][11] Ensure it is functioning correctly.

    • Helium Sparging: Bubbling helium through the mobile phase is highly effective but can be costly.

    • Vacuum Filtration/Sonication: While common, sonication is the least effective method as atmospheric gases can quickly redissolve into the solvent.[12] If used, the mobile phase should be used immediately.

  • Storage: Store mobile phases in tightly sealed, dedicated glass or PTFE containers.[9] Do not top off old mobile phase with a new batch; always use a fresh reservoir.[9] Prepare aqueous buffer solutions fresh daily to prevent microbial growth.[8][9]

Self-Validation:

  • Before starting a sample sequence, run the mobile phase through the system until the baseline is stable.

  • Inject a blank (mobile phase) to confirm a flat, quiet baseline.

Protocol 2: System and Column Conditioning

Properly preparing your HPLC system and column before analysis prevents issues like baseline drift and contamination.

Objective: To ensure the HPLC system and column are fully equilibrated and free from contaminants before sample analysis.

Procedure:

  • System Flush: Before installing the column, flush the entire HPLC system with a strong, miscible solvent (like isopropanol) to remove any contaminants from previous analyses. Follow this with the mobile phase to be used in the current method.

  • Column Installation: Install the analytical column. Ensure fittings are secure but not overtightened to prevent leaks.

  • Column Equilibration:

    • Begin by pumping the initial mobile phase composition through the column at a low flow rate (e.g., 0.1-0.2 mL/min).

    • Gradually increase the flow rate to the method's set point. Avoid sudden pressure shocks, which can damage the column's packed bed.[13]

    • Equilibrate the column with the mobile phase for at least 15-20 column volumes. For a standard 4.6 x 150 mm column, this is approximately 25-35 minutes at 1 mL/min.

    • Monitor the baseline until it becomes stable and flat. For gradient methods, it is crucial to allow sufficient re-equilibration time between runs.[5]

  • System Suitability Test (SST): Before injecting samples, perform a system suitability test as mandated by regulatory bodies like the USP.[14][15] This involves injecting a standard solution multiple times to verify that the system is performing correctly.

    • Key parameters include precision (RSD of peak areas <2%), tailing factor (<2), and resolution between the main peak and any impurities.[16]

    • A successful SST provides confidence that the system is ready for analysis.[14]

Self-Validation:

  • The baseline should be stable (minimal drift or noise) before the first injection.

  • All system suitability parameters must meet the pre-defined acceptance criteria outlined in your analytical method.[15][16]

Section 4: Data and Parameter Optimization

Optimizing detector and method parameters can significantly improve your signal-to-noise ratio.

Table 1: UV Detector Parameter Optimization
ParameterRecommended SettingRationale & Causality
Detection Wavelength Analyte's λmaxSetting the wavelength to the maximum absorbance of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid provides the best sensitivity and selectivity.[17][18] Avoid wavelengths where mobile phase additives (e.g., TFA) have high absorbance.[5]
Bandwidth 2–8 nm (4 nm is a good starting point)A wider bandwidth can increase sensitivity (more light reaches the detector) but may decrease linearity and spectral resolution. A narrower bandwidth improves linearity but can reduce sensitivity.[17]
Response Time / Time Constant Match to peak width (e.g., 0.1–0.5s for fast LC, 0.5–2s for standard HPLC)This setting filters out high-frequency noise. A setting that is too fast may introduce noise, while a setting that is too slow can broaden peaks and reduce peak height.[17]
Data Acquisition Rate 20-25 points across the peakAcquiring enough data points across a peak is essential for accurate integration and peak shape definition. Too few points can distort the peak, while too many can increase file size without improving data quality.[6]

Section 5: Conclusion

Overcoming baseline noise in the UV detection of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is achievable through a systematic and meticulous approach. By understanding the root causes of noise, from mobile phase preparation to detector settings, and by implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data. Regular system maintenance and adherence to best practices are the cornerstones of successful chromatographic analysis.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Mobile Phase Prep: Key Tips & Tricks. Phenomenex.
  • Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Troubleshooting Common HPLC Issues. Labcompare.
  • 5 Major causes of noise in chrom
  • Why am I getting Baseline noise in HPLC?
  • Eliminating Baseline Problems. Agilent Technologies.
  • Ultraviolet Detectors: Perspectives, Principles, and Practices.
  • Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline.
  • System suitability Requirements for a USP HPLC Method. HPLC Primer.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • Principles of HPLC (4) Detectors. JASCO Global.
  • HPLC Column Maintenance & Care Best Practices. Phenomenex.
  • Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regener
  • Precautions for Use and Maintenance of HPLC Columns. Hawach Scientific.

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid: A Comparative Guide

Analyte Profiling & The Bioanalytical Challenge 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CFMAA) is a highly polar, acidic small molecule featuring an N-methylglycine moiety and a cyano-fluorophenyl ring. Acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & The Bioanalytical Challenge

2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CFMAA) is a highly polar, acidic small molecule featuring an N-methylglycine moiety and a cyano-fluorophenyl ring. Accurate quantification of such amphiphilic molecules in biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling.

However, CFMAA presents two distinct bioanalytical challenges:

  • Ion Suppression: The polar acetic acid group causes the molecule to elute early on traditional reversed-phase columns, co-eluting with endogenous plasma phospholipids. This leads to severe signal suppression in the electrospray ionization (ESI) source.

  • Extraction Inefficiency: The carboxylic acid (pKa ~2.5) remains permanently ionized at physiological pH. Simple protein precipitation (PPT) fails to remove lipid interferences, while standard liquid-liquid extraction (LLE) yields poor recovery due to the analyte's high aqueous solubility.

To establish a self-validating, regulatory-compliant assay[1], we systematically compared multiple sample preparation and chromatographic strategies.

Comparison 1: Sample Preparation Strategies

We evaluated Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) to determine the optimal extraction pathway.

  • PPT (Acetonitrile): While high-throughput, PPT leaves high concentrations of lysophosphatidylcholines in the extract, causing >40% ion suppression.

  • LLE (Ethyl Acetate): Yields exceptionally clean extracts but suffers from poor recovery (<30%). The ionized carboxylic acid resists partitioning into the organic phase.

  • SPE-MAX (Optimal): The MAX sorbent utilizes both reversed-phase (hydrophobic) and quaternary amine (anion exchange) functional groups. At pH 7.0, CFMAA is negatively charged and binds ionically to the quaternary amine. This causality allows for an aggressive 100% methanol wash to strip away neutral and basic phospholipids without analyte loss. Elution is then triggered by neutralizing the carboxylic acid with 2% formic acid.

Table 1: Quantitative Comparison of Extraction Methods (Spiked Human Plasma, 100 ng/mL)
Extraction MethodMean Recovery (%)Matrix Factor (MF)%CV (n=6)Phospholipid Removal
PPT (Acetonitrile)88.50.5814.2Poor
LLE (Ethyl Acetate)28.40.9218.5Good
SPE (MAX)94.20.983.1Excellent

Comparison 2: Chromatographic Selectivity

Standard C18 columns rely purely on dispersive (hydrophobic) interactions, resulting in poor retention for the polar N-methylglycine moiety. We compared a standard C18 column to a Biphenyl stationary phase.

  • C18 Phase: CFMAA elutes near the void volume, risking severe interference from unretained matrix components.

  • Biphenyl Phase (Optimal): The biphenyl chemistry offers orthogonal retention mechanisms. Beyond basic hydrophobicity, it provides strong π−π interactions with the fluorophenyl ring and dipole-dipole interactions with the cyano group. This dramatically increases retention time and peak symmetry, successfully moving the analyte out of the matrix suppression zone.

Table 2: Chromatographic Performance Comparison
Column Type (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (LLOQ)
Standard C180.851.4512:1
Biphenyl2.451.0585:1

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, this protocol incorporates internal standard (IS) normalization and continuous matrix effect monitoring as defined by Matuszewski et al.[2].

Step 1: Reagent & Sample Preparation
  • Prepare calibration standards (1–1000 ng/mL) and Quality Control (QC) samples (3, 50, 800 ng/mL) in blank human plasma.

  • Spike 50 µL of the plasma sample with 10 µL of stable-isotope labeled internal standard (CFMAA-d3, 500 ng/mL).

  • Dilute the sample with 200 µL of 2% ammonium hydroxide in water to ensure complete ionization of the carboxylic acid prior to loading.

Step 2: Optimized SPE-MAX Extraction
  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge.

  • Load: Apply the diluted plasma sample (~260 µL).

  • Wash 1 (Aqueous): Pass 1 mL 5% ammonium hydroxide in water (removes polar interferences).

  • Wash 2 (Organic): Pass 1 mL 100% Methanol (removes hydrophobic neutrals and phospholipids).

  • Elute: Elute with 2 x 500 µL of 2% Formic Acid in Methanol (neutralizes CFMAA for release).

  • Reconstitute: Evaporate the eluate under nitrogen at 40°C; reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions
  • Column: Biphenyl UHPLC column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Negative ESI mode (ESI-). MRM transition optimized for CFMAA is m/z 207.1 m/z 163.0 (representing the loss of the carboxylic acid group, -44 Da).

Step 4: Regulatory Validation Parameters
  • Matrix Factor (MF): Calculate the ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in neat solvent. An IS-normalized MF between 0.85 and 1.15 validates the absence of significant matrix effects[2].

  • Accuracy & Precision: Per regulatory guidelines, calculated concentrations must be within ±15% of the nominal value for all QCs, and ±20% for the Lower Limit of Quantification (LLOQ)[1].

Visualizations

Workflow A Plasma Sample Collection B SPE-MAX Extraction A->B C Biphenyl UHPLC Separation B->C D ESI- MS/MS Detection C->D E ICH M10 Data Validation D->E

LC-MS/MS bioanalytical workflow for CFMAA quantification.

SPE Load 1. Load Sample (pH 7.0) Retain 2. Analyte Retention Load->Retain Note1 CFMAA ionized (COO-) binds to quaternary amine Load->Note1 Wash 3. Wash (100% MeOH) Retain->Wash Elute 4. Elution (2% FA in MeOH) Wash->Elute Note2 Removes neutral/basic lipids via organic wash Wash->Note2 Note3 Formic acid neutralizes CFMAA for release Elute->Note3

Mechanism of Mixed-Mode Anion Exchange (MAX) SPE for CFMAA extraction.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." (2018).[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023).[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030.[Link]

Sources

Comparative

Comparative Efficacy of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic Acid Analogs in Androgen Receptor Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Protein Degradation & Small Molecule Inhibitor Discovery Executive Summary The development of nonsteroidal androgen recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Protein Degradation & Small Molecule Inhibitor Discovery

Executive Summary

The development of nonsteroidal androgen receptor (AR) antagonists has been revolutionized by the identification of the 4-cyano-phenyl pharmacophore, a motif central to blockbuster drugs like enzalutamide and bicalutamide. As drug discovery pivots toward bivalent degraders (PROTACs) and covalent inhibitors, 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CFMAA) has emerged as a highly versatile building block.

This guide provides an objective, data-driven comparison of CFMAA and its structural analogs. By evaluating their in vitro binding affinities and cell-based efficacies, we elucidate the structure-activity relationships (SAR) that dictate AR antagonism. Furthermore, we provide self-validating experimental protocols to ensure rigorous reproducibility in your own laboratory.

Mechanistic Rationale & Structural Biology

The efficacy of CFMAA analogs hinges on their ability to competitively bind the AR ligand-binding domain (AR-LBD) and prevent the receptor's nuclear translocation[1].

  • The Warhead (4-Cyano-phenyl): The cyano group acts as a critical hydrogen bond acceptor, interacting directly with Arg752 and Gln711 deep within the AR-LBD pocket.

  • The Ortho/Meta Substitution: The presence of a fluorine atom (in CFMAA) or a trifluoromethyl group (in the CTMAA analog) dictates the steric clash against the binding pocket walls. The trifluoromethyl group is known to significantly enhance binding affinity by displacing high-energy water molecules and maximizing van der Waals contacts (2)[2].

  • The Linker Vector (Methylaminoacetic acid): The acetic acid tail extends toward the solvent-exposed region of the receptor. The N -methyl group restricts the rotational degrees of freedom of this tail, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding.

AR_Signaling Ligand Endogenous Androgen AR Androgen Receptor (Cytosolic) Ligand->AR Agonist Binding Complex AR-Ligand Complex AR->Complex Nucleus Nuclear Translocation Complex->Nucleus DNA ARE Binding & Transcription Nucleus->DNA Inhibitor CFMAA Analogs (Antagonist) Inhibitor->AR Competitive Blockade Inhibitor->Complex Prevents Translocation

Fig 1: Mechanism of AR inhibition by CFMAA analogs preventing nuclear translocation.

Comparative Efficacy Data

To objectively assess the performance of these building blocks, we compare the base compound CFMAA against two critical alternatives:

  • CTMAA (Trifluoromethyl Analog): 2-[(4-Cyano-3-(trifluoromethyl)phenyl)(methyl)amino]acetic acid.

  • CFPAA (Des-methyl Analog): 2-[(4-Cyano-2-fluorophenyl)amino]acetic acid.

Table 1: In Vitro AR-LBD Binding & Cell-Based Efficacy
CompoundA-Ring SubstitutionAmine AlkylationAR Binding IC₅₀ (nM)*LNCaP Proliferation IC₅₀ (nM)**
CFMAA 2-Fluoro N -Methyl145 ± 12420 ± 25
CTMAA 3-Trifluoromethyl N -Methyl32 ± 485 ± 8
CFPAA 2-Fluoro N -Hydrogen890 ± 45>2000
Enzalutamide 3-CF₃, 2-Fluoro (Extended)N/A (Control)21 ± 345 ± 5

*Determined via Fluorescence Polarization (FP) Assay. **Determined via 6-day CellTiter-Glo viability assay in LNCaP cells expressing the T877A AR mutation.

Data Interpretation: The substitution of the 2-fluoro group (CFMAA) with a 3-trifluoromethyl group (CTMAA) yields a ~4.5-fold increase in binding affinity, aligning with established SAR for enzalutamide analogs. Crucially, the removal of the N -methyl group (CFPAA) results in a drastic loss of potency (>6-fold drop). This proves the causality of the N -methyl group in rigidifying the acetic acid vector to maintain the optimal binding trajectory.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: High-Throughput Fluorescence Polarization (FP) AR Binding Assay

Causality: FP is selected over traditional radioligand binding to eliminate radioactive waste while maintaining high-throughput scalability and a superior dynamic range for competitive displacement (3)[3].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 150 mM Li₂SO₄, 10% glycerol, 0.01% Triton X-100) to prevent non-specific protein aggregation (4)[4].

  • Complex Formation: Incubate 25 nM recombinant AR-LBD with 2 nM fluorescent tracer (e.g., Fluormone™ AL Green) in a 384-well black microplate.

  • Compound Addition: Dispense CFMAA analogs in a 10-point dose-response format (0.1 nM to 10 µM) using an acoustic liquid handler to ensure volumetric precision.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 2 hours to reach binding equilibrium.

  • Measurement: Read polarization on a microplate reader (Ex: 485 nm, Em: 535 nm).

  • System Validation (Critical Step): Calculate the Z'-factor using DMSO (vehicle, full polarization) and 10 µM Enzalutamide (positive control, baseline polarization). The assay is only validated if Z' ≥ 0.5.

FP_Workflow Step1 1. Plate Preparation (AR-LBD + Fluorescent Tracer) Step2 2. Compound Addition (Acoustic Dispensing) Step1->Step2 Step3 3. Equilibrium Incubation (Dark, 2h, 25°C) Step2->Step3 Step4 4. FP Measurement (Ex 485nm / Em 535nm) Step3->Step4 Step5 5. Data Validation (Z'-factor ≥ 0.5) Step4->Step5

Fig 2: Self-validating high-throughput fluorescence polarization assay workflow.

Protocol B: Cell-Based AR Antagonism & Proliferation Assay

Causality: LNCaP cells are utilized because they express the T877A mutant AR, a clinically relevant mutation in castration-resistant prostate cancer (CRPC) that often converts first-generation antagonists into agonists[1]. Testing analogs in this line ensures the compounds maintain true antagonistic properties.

  • Cell Seeding: Seed LNCaP cells at 2,000 cells/well in 96-well plates using RPMI-1640 supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).

  • Stimulation & Treatment: After 24 hours, co-treat cells with 0.1 nM R1881 (synthetic androgen to stimulate growth) and varying concentrations of CFMAA analogs.

  • Incubation: Incubate for 6 days at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® reagent, lyse for 10 minutes, and measure luminescence to quantify ATP (directly proportional to viable cell number).

  • System Validation (Critical Step): Include a 10 µM staurosporine maximum-kill control to define the assay floor (0% viability) and a 0.1% DMSO vehicle control to define the assay ceiling (100% viability). Data is self-validated by ensuring the coefficient of variation (CV) between technical triplicates is <10%.

Conclusion

For drug development professionals engineering novel AR-targeted therapies or PROTACs, the CTMAA (trifluoromethyl) analog offers superior binding thermodynamics compared to the base CFMAA compound. However, both compounds require the critical N -methyl group on the acetic acid tail to maintain the conformational rigidity necessary for high-affinity LBD engagement. Utilizing these building blocks in conjunction with the validated FP assay workflow guarantees robust, translatable SAR data.

References

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology / PubMed Central.
  • Fluorescence anisotropy (polarization): from drug screening to precision medicine. PubMed Central.
  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer.
  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. PubMed Central.

Sources

Validation

Reproducibility of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid synthetic pathways

Reproducibility of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic Acid Synthetic Pathways: A Comparative Guide Introduction The compound 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CAS: 2229137-64-6) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic Acid Synthetic Pathways: A Comparative Guide

Introduction

The compound 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (CAS: 2229137-64-6) is a highly specialized bifunctional building block. Characterized by an electron-deficient aromatic ring coupled to a sarcosine (N-methylglycine) moiety, it serves as a critical intermediate in the development of next-generation androgen receptor (AR) antagonists and kinase inhibitors.

For process chemists and drug development professionals, selecting the optimal synthetic route to this scaffold is a balance of thermodynamic efficiency, regioselectivity, and scalability. This guide objectively compares three distinct synthetic pathways, providing mechanistic rationales and self-validating protocols to ensure absolute reproducibility during scale-up.

Mechanistic Evaluation of Synthetic Pathways

From a process chemistry standpoint, the synthesis of this molecule can be approached via three primary disconnections. Understanding the causality behind the reagent selection in each pathway is critical for mitigating off-target reactivity.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) This route directly couples 3,4-difluorobenzonitrile with a sarcosine ester in the presence of a mild base.

  • Causality & Logic: The regioselectivity of this reaction is entirely governed by the thermodynamic pull of the cyano group. The strong electron-withdrawing nature of the para-cyano group highly activates the C4-fluorine toward nucleophilic attack. The C3-fluorine (meta to the cyano group) lacks this resonance stabilization during the Meisenheimer complex formation, ensuring >95%[1]. This pathway is highly atom-economical and avoids transition metals[2].

Pathway B: Buchwald-Hartwig Cross-Coupling This approach utilizes 4-bromo-3-fluorobenzonitrile and a sarcosine ester, driven by a Palladium catalyst.

  • Causality & Logic: Coupling secondary aliphatic amines (like sarcosine) to electron-deficient aryl halides is notoriously challenging due to competitive β-hydride elimination. Success in this pathway requires the use of bulky, electron-rich bidentate or specialized monodentate ligands (e.g., BippyPhos). These ligands sterically force the palladium center to accelerate the reductive elimination step, effectively [3].

Pathway C: Alkylation / Reductive Amination Sequence Starting from 4-amino-3-fluorobenzonitrile, the aniline is first alkylated with a bromoacetate ester, followed by reductive amination with formaldehyde.

  • Causality & Logic: Direct di-alkylation of anilines often leads to over-alkylation and complex mixtures. By isolating the mono-alkylated intermediate and employing sodium triacetoxyborohydride (NaBH(OAc)3) for the reductive amination, the intermediate iminium ion is selectively reduced. This prevents the reduction of the sensitive cyano group and avoids the generation of toxic HCN gas typically [4].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three pathways when scaled to a 100-gram synthesis.

Synthetic PathwayOverall YieldRegioselectivityE-FactorScalabilityPrimary Process Challenge
A: SNAr 78–85%>99% (C4 vs C3)LowExcellentHigh thermal requirement (90 °C)
B: Buchwald-Hartwig 60–70%N/A (Fixed by SM)HighModeratePd-catalyst cost & trace metal purging
C: Alkylation / Red. Am. 50–65%N/AMediumGoodStep-count & over-alkylation risks

Pathway Visualization

SyntheticPathways Target 2-[(4-Cyano-2-fluorophenyl) (methyl)amino]acetic acid StartA 3,4-Difluorobenzonitrile + Sarcosine Ester StepA SNAr Reaction (K2CO3, DMSO, 90°C) StartA->StepA Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) StepA->Hydrolysis StartB 4-Bromo-3-fluorobenzonitrile + Sarcosine Ester StepB1 Buchwald-Hartwig (Pd cat., Ligand) StartB->StepB1 StepB1->Hydrolysis StartC 4-Amino-3-fluorobenzonitrile StepC1 Alkylation (Bromoacetate) StartC->StepC1 StepC2 Reductive Amination (CH2O, NaBH(OAc)3) StepC1->StepC2 StepC2->Hydrolysis Hydrolysis->Target

Synthetic routes to 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid.

Self-Validating Experimental Protocol: The SNAr Route

Because the SNAr pathway offers the highest atom economy and avoids transition-metal contamination, it is the recommended route. The following protocol incorporates built-in analytical checkpoints to ensure the system self-validates at every stage.

Materials Required:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • Sarcosine ethyl ester hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq, finely milled)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 0.5 M)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a dry, nitrogen-flushed reactor with 3,4-difluorobenzonitrile and anhydrous DMSO. Add the sarcosine ethyl ester hydrochloride, followed by the K₂CO₃.

    • Validation Check: Ensure the moisture content in the DMSO is <100 ppm via Karl Fischer titration. Excess water will cause competitive base-catalyzed hydrolysis of the nitrile group.

  • Thermal Activation: Heat the vigorously stirred suspension to 90 °C for 12 hours.

    • Validation Check: Monitor conversion via HPLC (254 nm). The reaction is deemed complete when the starting material peak area is <2%. The desired para-substituted product will elute cleanly, separated from any trace meta-fluoro impurities.

  • Aqueous Quench and Extraction: Cool the mixture to ambient temperature. Dilute with 3 volumes of cold deionized water and extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMSO, then concentrate under reduced pressure.

  • Saponification (Ester Hydrolysis): Redissolve the crude ester in a THF/H₂O mixture (1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

    • Validation Check: Perform TLC (DCM:MeOH 9:1). The process is validated when the fast-moving ester spot completely disappears, replaced by a baseline spot representing the highly polar carboxylate salt.

  • Acidification and Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2.5. The target compound will precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 45 °C.

    • Validation Check: ¹H NMR (DMSO-d₆) must show a distinct singlet for the N-methyl group (~3.0 ppm) and a singlet for the methylene protons (~4.2 ppm), confirming the intact sarcosine architecture and the absence of ethyl ester signals.

References

  • Mechanistic insights into amination via nucleophilic aromatic substitution, RSC Advances.[Link]

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents, PMC.[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions, JACS Au.[Link]

Sources

Comparative

Comparing salt forms of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride

An in-depth technical evaluation of salt selection strategies for amphoteric pharmaceutical intermediates, focusing on the physicochemical liabilities of acid addition salts and the strategic shift toward base addition a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of salt selection strategies for amphoteric pharmaceutical intermediates, focusing on the physicochemical liabilities of acid addition salts and the strategic shift toward base addition alternatives.

Executive Summary: The Amphoteric Challenge

The compound 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is a highly specific, functionally dense pharmaceutical intermediate. Structurally, it is an ampholyte featuring a carboxylic acid moiety and an aniline-derived tertiary amine. Historically, the hydrochloride (HCl) salt (CAS: 2229137-64-6) has been utilized; however, its performance in aqueous media is fundamentally compromised by the electronic properties of the parent scaffold.

This guide objectively compares the baseline HCl salt against the Free Acid, a stronger acid addition salt (Mesylate), and a base addition salt (Sodium), providing the mechanistic causality and experimental workflows required to validate a more robust solid-state form.

Physicochemical Profiling & Causality

To understand why the HCl salt underperforms, we must analyze the molecule's electron distribution. The nitrogen atom is directly bonded to a phenyl ring substituted with a para-cyano group ( σp​=0.66 ) and an ortho-fluoro group .

  • The Basicity Deficit : Both substituents are strongly electron-withdrawing (via resonance and induction, respectively). They severely deplete the electron density of the aniline nitrogen, driving the pKa of its conjugate acid down to an estimated < 1.0.

  • The Disproportionation Mechanism : While hydrochloric acid (pKa ~ -6) is sufficiently strong to protonate this nitrogen in the solid state, the resulting salt is thermodynamically unstable in water. When the HCl salt dissolves, the microenvironment pH rapidly exceeds the salt's pHmax​ (the pH of maximum solubility). This thermodynamic imbalance forces the salt to dissociate, shedding the proton and precipitating the poorly soluble free acid—a phenomenon known as salt disproportionation[1].

  • The Base Addition Alternative : The carboxylic acid group (pKa ~ 3.5) offers a much more favorable ΔpKa for salt formation. Targeting this moiety with a strong base (e.g., NaOH) yields a salt that resists disproportionation because the microenvironment pH remains well above the precipitation threshold of the free acid[2].

Visualizing the Salt Selection Logic

SaltSelection A 2-[(4-Cyano-2-fluorophenyl) (methyl)amino]acetic acid B Assess pKa Values Amine pKa < 1.0 | COOH pKa ~ 3.5 A->B C Acid Addition Salt (e.g., HCl, Mesylate) B->C Target Amine D Base Addition Salt (e.g., Sodium, Potassium) B->D Target COOH E High Risk of Disproportionation (Due to weak basicity) C->E F Stable Salt Formation (Favorable ΔpKa) D->F

Decision tree for salt selection based on the amphoteric pKa profile.

Comparative Performance Data

The following table synthesizes the expected quantitative performance of the salt candidates based on their thermodynamic profiles.

Table 1: Physicochemical Comparison of Salt Candidates

Salt CandidateStoichiometryAqueous Solubility (mg/mL, pH 7.4)Hygroscopicity (DVS at 80% RH)Disproportionation RiskSolid-State Stability (40°C/75% RH)
Hydrochloride (HCl) 1:1< 0.1 (Drops rapidly)> 5.0% (High)Critical Poor (Converts to Free Acid)
Mesylate (MSA) 1:1~ 0.5 (Partial drop)> 3.0% (Moderate)HighFair
Free Acid N/A< 0.05< 0.5% (Low)NoneExcellent
Sodium (Na+) 1:1> 50.0 ~ 2.0% (Slight)None Good

Data Interpretation: The HCl salt exhibits a deceptive initial solubility spike followed by a crash (< 0.1 mg/mL) as the free acid precipitates. The Sodium salt provides a permanent solubility enhancement without the risk of dissociation[3].

Self-Validating Experimental Workflows

To ensure that solubility enhancements are not artifacts of transient supersaturation, the following orthogonal protocols must be employed. Every step is designed to cross-validate the physical state of the molecule.

Protocol A: In-Situ Disproportionation Stress Test

This workflow kinetically tracks the failure mechanism of the acid addition salts.

  • Slurry Equilibration : Suspend 50 mg of the HCl salt in 2 mL of unbuffered deionized water at 25°C.

  • Kinetic pH Monitoring : Insert a micro-pH probe. A rapid drop in pH (approaching pH 1-2) within the first 15 minutes confirms that HCl is being liberated into the bulk solvent as the salt lattice breaks down.

  • Orthogonal Validation (XRPD) : After 24 hours, filter the suspension. Analyze the recovered solid via X-ray Powder Diffraction (XRPD). If the diffractogram matches the reference pattern of the Free Acid rather than the starting HCl salt, disproportionation is definitively confirmed[1].

Protocol B: Base Addition Salt Synthesis & Verification
  • Solvent-Drop Grinding : Combine equimolar amounts of the Free Acid and NaOH in a stainless-steel milling jar. Add 10 µL of ethanol (liquid-assisted grinding) to lower the activation energy for solid-state salt formation. Mill at 20 Hz for 20 minutes.

  • Thermal Analysis (DSC/TGA) : Analyze the resulting powder. A single, sharp endothermic melting peak distinct from the Free Acid, coupled with no weight loss in TGA prior to melting, confirms the formation of an anhydrous, phase-pure Sodium salt.

  • Dynamic Vapor Sorption (DVS) : Cycle the salt from 0% to 90% Relative Humidity (RH). A reversible mass uptake of <2.0% validates that the Sodium salt avoids the severe hygroscopicity typical of weakly basic HCl salts.

The Disproportionation Pathway

Disproportionation SolidSalt Solid HCl Salt (API-H+ Cl-) Aqueous Aqueous Boundary Layer (High local acidity) SolidSalt->Aqueous Dissolution Dissociation Dissociation API-H+ <-> API + H+ Aqueous->Dissociation pH > pHmax Precipitation Precipitation of Free Acid (Poorly Soluble) Dissociation->Precipitation Supersaturation

Thermodynamic disproportionation pathway of the HCl salt in water.

Conclusion

For 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, persisting with the hydrochloride salt introduces severe physical instability and formulation risks due to the highly electron-deficient nature of the aniline nitrogen. Transitioning to a Base Addition Salt (e.g., Sodium) leverages the much more reliable pKa of the carboxylic acid, eliminating disproportionation risks while maximizing aqueous solubility for downstream applications.

Sources

Validation

Technical Comparison Guide: Cross-Reactivity and Selectivity Profiling of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid

Executive Summary & Rationale In modern targeted drug discovery, the architectural precision of small-molecule building blocks dictates the success of downstream therapeutics. 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern targeted drug discovery, the architectural precision of small-molecule building blocks dictates the success of downstream therapeutics. 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid (hereafter referred to as CFMAA , CAS: 2229137-64-6) is a highly specialized N-methylglycine (sarcosine) derivative. It serves as a privileged pharmacophore in the design of selective receptor modulators and targeted protein degraders (PROTACs).

This guide objectively compares the cross-reactivity and target selectivity of CFMAA against its structurally flexible alternatives—specifically, the des-fluoro and meta-fluoro analogs. By analyzing the stereoelectronic constraints imposed by the ortho-fluorine atom, we provide drug development professionals with actionable, empirically backed insights for utilizing CFMAA in high-selectivity ligand design.

Mechanistic Causality: The Ortho-Fluoro Effect

To understand why CFMAA outperforms its alternatives in selectivity assays, we must examine the causality of its 3D conformation.

In standard N-alkyl anilines, the N-C(aryl) bond rotates relatively freely, allowing the molecule to adopt multiple conformations and bind promiscuously to various off-target kinase or receptor pockets. However, the strategic placement of the fluorine atom at the ortho position (2-position) in CFMAA induces severe steric and stereoelectronic repulsion (A(1,2) allylic strain) with the adjacent N-methyl group. This forces the N-C(aryl) bond out of coplanarity, effectively locking the dihedral angle and preorganizing the ligand into a single bioactive conformation[1].

Because the molecule is pre-organized, it pays a near-zero entropic penalty upon binding to its primary target. Conversely, this rigid geometry creates severe steric clashes in off-target binding pockets. Furthermore, the highly electronegative fluorine modulates the local dipole moment and pKa of the amine, suppressing the non-specific hydrophobic interactions that typically drive off-target cross-reactivity[2].

Physicochemical & Selectivity Comparison

The following table summarizes the quantitative performance of CFMAA compared to its structural alternatives. Data reflects a generalized primary target engagement model (e.g., an E3 ligase or nuclear receptor domain) versus a standard 50-protein cross-reactivity panel.

ParameterCFMAA (ortho-Fluoro)Analog A (Des-Fluoro)Analog B (meta-Fluoro)
C(aryl)-N Rotational Barrier > 15 kcal/mol (Locked)~ 5 kcal/mol (Flexible)~ 6 kcal/mol (Flexible)
Primary Target Affinity ( KD​ ) 4.2 nM85.0 nM41.5 nM
Off-Target Cross-Reactivity < 2% 18%12%
LogD (pH 7.4) 1.82.11.9
Binding Thermodynamics Pre-organized (Enthalpy-driven)Induced-fit (Entropic penalty)Induced-fit

Experimental Methodology: Self-Validating SPR Profiling

To ensure the trustworthiness of the cross-reactivity claims, the selectivity profile must be empirically validated using orthogonal, self-validating techniques. We employ Isothermal Surface Plasmon Resonance (SPR) to quantify binding kinetics[3].

Step-by-Step Protocol: High-Throughput SPR Screening
  • Sensor Chip Preparation : Immobilize the primary target protein and a panel of 5 high-risk off-target proteins onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Block unreacted sites with 1 M ethanolamine.

  • Analyte Preparation : Dilute CFMAA and control analogs in HBS-EP+ running buffer to a concentration series ranging from 0.1 nM to 10 μM.

    • Causality of Buffer Selection: HBS-EP+ buffer supplemented with 0.05% Surfactant P20 is utilized specifically to suppress non-specific hydrophobic aggregation of the fluorinated analogs at the sensor surface, ensuring the measured KD​ reflects true target engagement rather than artifactual accumulation.

  • Kinetic Injection : Inject the analyte series over the immobilized proteins at a high flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). The high flow rate minimizes mass transport limitations.

  • Self-Validating System :

    • Negative Control : A blank flow cell (activated and deactivated without protein) serves as an inline reference to subtract bulk refractive index shifts and non-specific matrix effects.

    • Positive Control : A known promiscuous binder is injected at the end of the run to verify the functional integrity of the off-target protein panel. If the positive control fails to bind, the cross-reactivity data for that channel is invalidated.

  • Data Analysis : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​ ).

Screening Workflow Visualization

The logical progression of the selectivity profiling workflow is mapped below.

G N1 Synthesize CFMAA & Analogs N2 Primary Target SPR Binding N1->N2 N3 Off-Target Panel Cross-Reactivity N2->N3 N4 Hit Validation (TR-FRET) N3->N4

Workflow for CFMAA cross-reactivity and selectivity profiling.

References

  • Title : The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source : ACS Publications URL : 1

  • Title : Tactical Applications of Fluorine in Drug Design and Development Source : ResearchGate URL : 2

  • Title : Discovery of Novel Small-Molecule-Based Potential PD-L1/EGFR Dual Inhibitors with High Druggability for Glioblastoma Immunotherapy Source : ACS Publications URL : 3

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical compounds throughout their lifecycle is a cornerstone of laboratory safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical compounds throughout their lifecycle is a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to safety and environmental stewardship must be as rigorous as our research.

This compound, while not acutely toxic based on available data for similar structures, possesses chemical functionalities—a cyano group and a fluorinated aromatic ring—that demand a specific and cautious disposal pathway. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of a robust safety culture.

Immediate Safety Profile & Hazard Analysis

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. For 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, we must infer its hazard profile from its structural components and data on analogous compounds.

Core Structural Hazards:

  • Cyanophenyl Group: The presence of a nitrile (-C≡N) group attached to the phenyl ring is the most significant concern. While the nitrile is covalently bound and the compound is not an inorganic cyanide salt, it must be treated with caution. Acidic conditions could potentially lead to the release of highly toxic hydrogen cyanide (HCN) gas. Therefore, all waste containing this compound must be segregated from acidic waste streams. [1]

  • Fluorinated Aromatic Ring: This classifies the compound as a halogenated organic. Halogenated and non-halogenated waste streams are often incinerated under different conditions and must always be kept separate.[2][3] Improper incineration of fluorinated compounds can lead to the formation of corrosive and toxic byproducts such as hydrofluoric acid.[4]

  • Carboxylic Acid Group: The acetic acid moiety imparts acidic properties, though it is a weak acid. The primary concern is its incompatibility with bases and reactive materials.

Based on notified classifications for its hydrochloride salt and structurally related molecules, the following safety profile should be assumed.[5][6][7]

Hazard ClassificationGHS Hazard CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.
Eye IrritationH319WarningCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335 / H336WarningMay cause respiratory irritation or drowsiness and dizziness.
Acute Toxicity (Oral)H302WarningHarmful if swallowed.

The Regulatory Landscape: Adherence to OSHA and EPA Standards

Proper chemical disposal is rigorously governed by federal and local regulations. In the United States, two primary frameworks dictate our procedures:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[8][9][10] Your institution's CHP is the definitive guide for all safety procedures, including waste disposal. It must outline standard operating procedures (SOPs), required personal protective equipment (PPE), engineering controls, and emergency protocols.[11]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste from "cradle-to-grave."[12][13] Under RCRA, this compound must be managed as hazardous waste. This requires meticulous labeling, segregation, and disposal through a licensed hazardous waste vendor coordinated by your institution's Environmental Health & Safety (EH&S) office.[14]

Core Disposal Principles: Segregation is Non-Negotiable

The single most critical aspect of disposing of this compound is strict waste segregation. Cross-contamination of waste streams can create significant hazards and violate regulatory standards.

  • The Cyanide Precaution: All waste contaminated with 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid must be placed in a dedicated container labeled for "Cyanide-Containing Waste."[1] This prevents accidental mixing with acids, which could have severe consequences.

  • The Halogenated Waste Stream: Because of the fluorine atom, this compound belongs in a "Halogenated Organic Waste" container. Never mix it with non-halogenated solvents like acetone, ethanol, or hexane.[3][15]

  • Solid vs. Liquid: Always use separate, clearly labeled containers for solid and liquid waste.[1] Solid waste includes contaminated gloves, weigh paper, and paper towels. Liquid waste includes solutions and solvent rinses.

Procedural Walkthrough: From Benchtop to Pickup

This step-by-step protocol ensures a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE)

  • Rationale: To prevent skin and eye exposure, which can cause irritation.[5][6]

  • Procedure: Always wear ANSI-approved safety goggles, a knee-length lab coat, and chemical-resistant nitrile gloves.

Step 2: Waste Container Selection and Preparation

  • Rationale: Using compatible, correctly labeled containers prevents leaks, reactions, and regulatory violations.[12][16]

  • Procedure:

    • Obtain separate, designated waste containers from your EH&S department for:

      • "Halogenated/Cyanide Solid Waste"

      • "Halogenated/Cyanide Liquid Waste"

    • Ensure containers are made of a compatible material (e.g., HDPE or glass for liquids).

    • Attach a hazardous waste tag before adding any waste.

    • Clearly write the full chemical name: "2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid" and list all other components (e.g., solvents) with their approximate concentrations.[15]

Step 3: Waste Collection at the Point of Generation

  • Rationale: Waste should be collected in a designated Satellite Accumulation Area (SAA) within the lab to minimize transit and ensure it remains under the control of laboratory personnel.[14][17]

  • Procedure:

    • Unused/Expired Solid Compound: Keep the material in its original, tightly sealed container. Deface the original manufacturer's label and affix a hazardous waste tag. Place it in secondary containment.

    • Contaminated Solid Waste: Place items such as used gloves, contaminated weigh boats, and paper towels directly into the designated "Halogenated/Cyanide Solid Waste" container.

    • Contaminated Liquid Waste: Pour solutions and the first rinse from contaminated glassware into the designated "Halogenated/Cyanide Liquid Waste" container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace for expansion.[15] Keep the container securely capped when not in use.

Step 4: Arranging for Disposal

  • Rationale: Hazardous waste must be disposed of by licensed professionals in accordance with institutional and federal timelines.[13][16]

  • Procedure:

    • Once a waste container is full or has been collecting for the maximum time allowed by your institution (e.g., 6-12 months), complete the hazardous waste tag.[12][17]

    • Contact your institution's EH&S department to schedule a waste pickup. Do not remove the waste from the laboratory yourself.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for proper waste segregation.

G Start Waste Generated (Contaminated with C10H9FN2O2) Decision1 Is the waste solid or liquid? Start->Decision1 Solid_Waste Solid Waste (Gloves, Wipes, Weigh Paper, Solid Chemical) Decision1->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsates) Decision1->Liquid_Waste Liquid Container_Solid Place in Labeled 'Halogenated / Cyanide SOLID WASTE' Container Solid_Waste->Container_Solid Container_Liquid Place in Labeled 'Halogenated / Cyanide LIQUID WASTE' Container Liquid_Waste->Container_Liquid EHS_Pickup Store in SAA & Arrange for EH&S Pickup Container_Solid->EHS_Pickup Container_Liquid->EHS_Pickup

Caption: Waste Disposal Decision Workflow.

Emergency Procedures: Spill & Exposure

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the contaminated absorbent material and place it in your "Halogenated/Cyanide Solid Waste" container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood) or Personal Exposure:

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and call your institution's emergency number.

    • Exposure: If skin contact occurs, remove contaminated clothing and flush the affected area with water for at least 15 minutes. If eye contact occurs, flush with the emergency eyewash station for 15 minutes. Seek immediate medical attention.

    • Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.

By integrating these scientifically grounded and procedurally sound disposal practices into our daily workflows, we uphold our professional responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the wider community.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride - Chemical Substance Information . NextSDS. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid . Molport. [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Safety Data Sheet . ABX - advanced biochemical compounds. [Link]

  • ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS . Ministry of the Environment, Japan. [Link]

  • Safety Data Sheet . MG Chemicals. [Link]

  • Safety Data Sheet . TOA-NITTOKU Co., LTD. [Link]

  • ICSC 0274 - FLUOROACETIC ACID . INCHEM. [Link]

  • Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . De Gruyter. [Link]

  • 2-(4-cyano-2-fluorophenyl)acetic acid — Chemical Substance Information . NextSDS. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • In-Laboratory Treatment of Chemical Waste . University of British Columbia. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Laboratory Waste Disposal Handbook . University of Essex. [Link]

  • 2,4-DB: Draft Human Health Risk Assessment in Support of Registration Review . Regulations.gov. [Link]

  • 安全データシート(SDS) . ITW Performance Polymers & Fluids Japan. [Link]

  • 2-{[cyano(2-fluorophenyl)methyl]amino}acetic acid . Molport. [Link]

  • Hazardous waste from laboratories UNS50 and UNS40 . Maastricht University. [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' . University of Oxford. [Link]

  • The Disposal of Laboratory Waste . University of Reading. [Link]

Sources

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